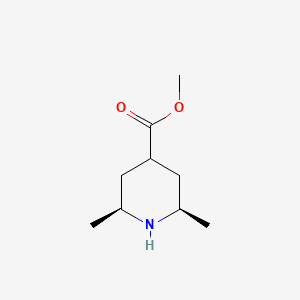

(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h6-8,10H,4-5H2,1-3H3/t6-,7+,8? |

InChI Key |

SCSANXWNALCTOF-DHBOJHSNSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C(=O)OC |

Canonical SMILES |

CC1CC(CC(N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules. Its structure allows for easy modification through various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition Studies : Research has indicated that (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester can act as an inhibitor for certain enzymes. This property is valuable in drug design and development.

- Receptor Binding Studies : The compound’s ability to interact with specific receptors makes it a candidate for studying receptor-ligand interactions and their biological implications.

Industry

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals due to its unique properties. It can be used to create various derivatives that find applications in pharmaceuticals and agrochemicals.

Case Studies

-

Enzyme Inhibition Research :

- A study demonstrated that this compound inhibited the activity of a specific enzyme involved in metabolic pathways. This inhibition was quantified using kinetic assays.

- Results indicated a significant decrease in enzyme activity at varying concentrations of the compound.

-

Pharmacological Studies :

- In vivo studies have shown that derivatives of this compound exhibit potential therapeutic effects against certain diseases by modulating receptor activity.

- The pharmacokinetics of the compound were analyzed to understand its absorption and distribution in biological systems.

Mechanism of Action

The mechanism of action of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Substituent Variation: Dimethyl vs. Tetramethyl Piperidine Esters

The compound 2,2,6,6-tetramethylpiperidin-4-yl acetate () shares the piperidine core but differs in substituent density. The tetramethyl groups at positions 2 and 6 create greater steric hindrance compared to the dimethyl groups in the target compound. This difference may reduce conformational flexibility and alter binding affinities in biological systems. For instance, tetramethyl derivatives are often used as stabilizers or antioxidants due to their hindered amine structure, whereas dimethyl variants like the target compound may exhibit enhanced solubility or metabolic stability .

Ester Group Modifications

The methyl ester of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid () features a partially unsaturated tetrahydropyridine ring. The methyl ester group here is analogous to the target compound, but the unsaturated ring may confer distinct pharmacokinetic properties, such as faster metabolic degradation or altered receptor interactions .

Functional Analogues in Pharmacologically Active Esters

Antinociceptive Methyl Esters

6a,7b-Dihydroxyvouacapan-17b-oate methyl ester (C2 in ) is a diterpene-derived methyl ester with demonstrated antinociceptive activity in murine models. While structurally distinct from the piperidine-based target compound, both share a methyl ester group, which may enhance bioavailability by increasing lipophilicity. However, the diterpene scaffold in C2 likely engages with peripheral pain receptors (e.g., TRPV1), whereas piperidine derivatives often target central nervous system receptors (e.g., opioid or nicotinic pathways) .

Complex Esterified Natural Products

8-O-Acetylshanzhiside methyl ester () is an iridoid glycoside methyl ester with applications as a reference standard and pharmacological agent. Its multi-ring structure and glycosidic linkage contrast sharply with the simpler piperidine scaffold of the target compound. However, both compounds utilize methyl esters to modulate solubility and stability, highlighting a common strategy in drug design to balance polar and nonpolar properties .

Table 1: Key Properties of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic Acid Methyl Ester and Analogues

Research Findings and Implications

- Steric Effects : The dimethyl substitution in the target compound likely reduces steric hindrance compared to tetramethyl analogues, enabling broader conformational adaptability for receptor binding .

- Further studies could explore interactions with ion channels or neurotransmitter systems.

- Synthetic Utility : Piperidine esters are pivotal in synthesizing alkaloids and chiral ligands. The target compound’s stereochemistry may enhance enantioselectivity in asymmetric catalysis .

Biological Activity

(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester (CAS No. 179022-66-3) is a compound of interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by data tables and case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a piperidine ring with two methyl groups at positions 2 and 6, and a carboxylic acid moiety at position 4.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine derivatives followed by esterification reactions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- Cell Line Studies :

- The compound has shown moderate activity against colorectal cancer cell lines such as HT-29 and DLD-1 with IC50 values ranging from 10.96 to 41.66 μM .

- In another study involving human fibroblast cells, derivatives exhibited lower toxicity with selectivity indices indicating favorable therapeutic windows .

| Cell Line | IC50 Range (μM) | Selectivity Index |

|---|---|---|

| HT-29 | 10.96 - 41.66 | N/A |

| DLD-1 | 4.59 - 87.19 | 3.45 |

| HCT-8 | 12.58 - 54.06 | 1.26 |

| HCT-116 | 4.07 - 34.94 | 3.89 |

| SW480 | 7.42 - 47.01 | 2.13 |

The mechanism of action for this compound appears to involve modulation of cellular pathways that regulate apoptosis and cell proliferation. The compound may interact with specific ion channels and receptors involved in cancer cell signaling pathways .

Additional Pharmacological Properties

Beyond anticancer effects, research indicates that piperidine derivatives can exhibit antimicrobial properties against various pathogens:

- Antifungal Activity : Compounds derived from this class have shown effectiveness against Candida species at concentrations as low as 1 mM , indicating their potential as antifungal agents .

Study on Colorectal Cancer

A recent publication examined the effects of several piperidine derivatives on colorectal cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for further research in cancer therapy .

Antifungal Evaluation

Another study focused on the antifungal activity of related compounds against resistant strains of Candida. The findings demonstrated that some piperidine derivatives could effectively inhibit fungal growth, highlighting their potential in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (2a,4a,6a)-2,6-dimethyl-piperidine-4-carboxylic acid methyl ester?

The compound is typically synthesized via multi-step reactions involving esterification and piperidine ring formation. For example, analogous syntheses of methyl ester-containing piperidine derivatives often use palladium-catalyzed cross-coupling reactions, inert atmosphere conditions, and stepwise functionalization (e.g., alkylation or hydroxylation) . Key reagents may include methyl ester precursors, such as (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, and reaction conditions optimized for steric hindrance mitigation (e.g., elevated temperatures and prolonged reaction times) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and methyl group positions.

- High-performance liquid chromatography (HPLC) for purity assessment.

- X-ray crystallography to resolve absolute configuration, particularly for stereoisomers .

- Mass spectrometry (MS) for molecular weight verification. These methods are standard for piperidine derivatives and align with protocols used in analogous studies .

Q. What purification strategies are effective for isolating this compound?

Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using solvents like methanol or acetonitrile. For hydrochloride salts, aqueous workup followed by lyophilization may be employed .

Advanced Research Questions

Q. How can synthesis yields be optimized given steric hindrance from the 2a,6a-dimethyl groups?

Strategies include:

- Temperature modulation : Prolonged heating (e.g., 40–100°C) to overcome kinetic barriers .

- Catalyst selection : Palladium diacetate with bulky ligands (e.g., tert-butyl XPhos) to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) to improve reagent solubility .

Q. How are contradictions in spectral data resolved during structural confirmation?

Discrepancies between predicted and observed NMR/IR data require:

Q. What role does the stereochemistry (2a,4a,6a) play in modulating biological activity?

The axial/equatorial orientation of methyl groups influences:

- Conformational rigidity , affecting binding to biological targets (e.g., enzymes or receptors).

- Solubility and pharmacokinetics , as seen in related piperidine-based drug candidates . Studies on similar compounds suggest that stereochemical alignment with target binding pockets is critical for activity .

Q. How does the methyl ester group impact stability under varying pH conditions?

- Acidic conditions : Ester hydrolysis may occur, generating carboxylic acid derivatives.

- Basic conditions : Saponification risks necessitate pH-controlled storage (pH 6–8). Stability assays (HPLC monitoring under accelerated degradation conditions) are recommended to assess shelf-life .

Methodological Considerations

- Stereochemical Analysis : Utilize chiral columns in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .

- Scale-up Challenges : Pilot studies should address exothermic reactions and byproduct formation during esterification .

- Biological Screening : Prioritize assays evaluating interactions with neurological or metabolic targets, given the prevalence of piperidine scaffolds in CNS drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.